3-(Hydroxymethyl)pyrazine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5/h1-2,10H,3H2,(H2,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQGZKLTICSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40108-00-7 | |
| Record name | 3-(hydroxymethyl)pyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxymethyl Pyrazine 2 Carboxamide
General Synthetic Routes to Pyrazine-2-carboxamide Core Structures
The pyrazine-2-carboxamide scaffold is a fundamental component in numerous biologically active compounds. Its synthesis is primarily achieved through the amidation of pyrazinecarboxylic acids, a reaction that can be facilitated by various reagents and methodologies.
Amidation Reactions of Pyrazinecarboxylic Acids
A prevalent and traditional method for the synthesis of pyrazine-2-carboxamides involves a two-step process starting from the corresponding pyrazine-2-carboxylic acid. The carboxylic acid is first converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂). This reaction is often performed in an inert solvent like dry toluene and may require refluxing to ensure complete conversion. The excess thionyl chloride is subsequently removed, often by evaporation with dry toluene, to yield the crude acyl chloride. nih.govmdpi.com
In the second step, the reactive acyl chloride is treated with an appropriate amine to form the desired amide. This amidation is typically carried out in the presence of a base, such as pyridine (B92270), in a dry aprotic solvent like acetone. The amine is added to the solution of the acyl chloride, and the reaction mixture is stirred, often at room temperature, to facilitate the nucleophilic acyl substitution. nih.govmdpi.com The final product is then isolated and purified, commonly through recrystallization from a suitable solvent system like aqueous ethanol.
Utilization of Coupling Reagents (e.g., DCC/DMAP, EDC, HATU/DIPEA) in Amide Formation
Modern synthetic chemistry often favors direct amidation methods that avoid the need to isolate reactive acyl chloride intermediates. These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ, facilitating its reaction with an amine. Several such reagents have proven effective for the synthesis of pyrazine-2-carboxamides.
DCC/DMAP: The combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is a well-established system for amide bond formation. mdpi.com In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide. DMAP acts as a catalyst in this process. mdpi.com A typical procedure involves dissolving the pyrazine-2-carboxylic acid, the amine, and a catalytic amount of DMAP in a solvent like dichloromethane (DCM) and then adding DCC, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. mdpi.com
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another widely used water-soluble carbodiimide that facilitates amide bond formation. It is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. The EDC/HOBt system activates the carboxylic acid to form an active ester intermediate, which then readily reacts with the amine. smolecule.comnih.gov
HATU/DIPEA: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uranium-based coupling reagent. growingscience.comresearchgate.netmychemblog.com It is typically used in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). growingscience.comresearchgate.net The reaction proceeds by the formation of a highly activated ester from the carboxylic acid, which is then rapidly converted to the corresponding amide upon reaction with the amine. mychemblog.com This method is known for its high yields and compatibility with a wide range of substrates. growingscience.comresearchgate.net
Table 1: Common Coupling Reagents for Pyrazine-2-carboxamide Synthesis| Reagent System | Description | Typical Conditions |
|---|---|---|
| DCC/DMAP | Forms a reactive O-acylisourea intermediate. DMAP acts as a catalyst. | Dichloromethane (DCM), 0 °C to room temperature. |
| EDC/HOBt | A water-soluble carbodiimide that forms an active ester with HOBt, enhancing reactivity and reducing side reactions. | Dimethylformamide (DMF) or DCM/THF, often heated. nih.gov |
| HATU/DIPEA | A highly efficient uronium-based reagent used with a non-nucleophilic base to form a highly activated ester. | DMF, room temperature. growingscience.commychemblog.com |
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine (B50134) Modifications
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazine ring, allowing for the introduction of a wide variety of substituents. These reactions can be performed on pyrazine precursors before or after the formation of the carboxamide group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyrazine halide (e.g., bromopyrazine) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl groups onto the pyrazine ring. mdpi.com
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is also effective for creating carbon-carbon bonds on the pyrazine core.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. It is a reliable method for introducing alkynyl substituents onto the pyrazine ring.
Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex. This reaction can be used to introduce alkenyl groups onto the pyrazine nucleus.
Specific Synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxamide and its Direct Precursors
The synthesis of the target molecule, this compound, requires specific strategies for the introduction of the hydroxymethyl group in addition to the formation of the carboxamide.
Strategies for Introducing the Hydroxymethyl Moiety onto the Pyrazine Ring
A key precursor for the synthesis of this compound is 3-hydroxypyrazine-2-carboxamide (B1682577). One synthetic route to this precursor involves the reaction of 2-aminomalonamide with glyoxal in an aqueous solution of sodium hydroxide. The reaction is typically initiated at low temperatures (-10°C) and then allowed to warm to room temperature. chemicalbook.com The product can be isolated by adjusting the pH of the reaction mixture and collecting the resulting precipitate. chemicalbook.com
The Boekelheide rearrangement offers a powerful method for converting α-picoline-N-oxides to hydroxymethylpyridines, and this strategy can be conceptually applied to pyrazine derivatives. wikipedia.org This reaction typically involves treating the N-oxide with an acylating agent like acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the adjacent methyl group and a [3.3]-sigmatropic rearrangement to furnish an acyloxymethyl derivative. Subsequent hydrolysis then yields the desired hydroxymethyl group. wikipedia.org This approach could be adapted for a 3-methylpyrazine-2-carboxamide N-oxide to introduce the hydroxymethyl group at the 3-position.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. A study on the nitration of 3-hydroxypyrazine-2-carboxamide to 3-hydroxy-6-nitropyrazine-2-carboxamide provides a relevant example of such optimization. In this study, the reaction was carried out using sulfuric acid and potassium nitrate. The optimization involved adjusting the ratio of the substrate to potassium nitrate, the volume of sulfuric acid, and the reaction and precipitation temperatures. The optimal conditions were found to be a substrate-to-potassium nitrate ratio of 1:2, with 12 mL of sulfuric acid per gram of substrate, a reaction temperature of 50°C, and a precipitation temperature of 0°C. These optimized conditions led to a significant increase in yield from 48% to a range of 77-80%. nih.gov
Table 2: Example of Reaction Optimization for a Pyrazine-2-carboxamide Derivative| Parameter | Optimized Condition | Impact |
|---|---|---|
| Substrate:KNO₃ Ratio | 1:2 | Ensures complete nitration of the starting material. |
| H₂SO₄ Volume | 12 mL per gram of substrate | Provides the optimal reaction medium and concentration. |
| Reaction Temperature | 50°C | Balances reaction rate with the stability of the product. |
| Precipitation Temperature | 0°C | Maximizes the recovery of the solid product from the reaction mixture. |
This example highlights that careful control over stoichiometry, solvent volume, and temperature is essential for achieving high yields and purity in the synthesis of functionalized pyrazine-2-carboxamides. Similar principles would be applied to the specific synthesis of this compound to refine the process and ensure an efficient and reproducible outcome.
Functionalization and Derivatization Strategies for this compound Analogs
The generation of analogs from the this compound core involves targeted modifications at its three principal functional regions: the hydroxymethyl side chain, the aromatic pyrazine ring, and the carboxamide moiety. Each site offers distinct possibilities for altering the molecule's properties through established and innovative synthetic methodologies.
Modifications at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile site for functionalization, primarily through esterification and etherification reactions. These transformations can introduce a wide range of substituents, thereby modifying the compound's steric and electronic profile.
Esterification: The conversion of the hydroxymethyl group to an ester is a common strategy. This can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often under acidic or base-catalyzed conditions. youtube.commasterorganicchemistry.com For instance, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a well-established method. masterorganicchemistry.com Alternatively, acylation using acid anhydrides can be promoted by catalysts such as 4-dimethylaminopyridine (DMAP). organic-chemistry.org These reactions allow for the introduction of various acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties. A patent describing the preparation of 2-(hydroxymethyl)pyrazine derivatives notes their conversion to corresponding esters, indicating the feasibility of this reaction on the pyrazine scaffold. google.com
Etherification: The formation of ethers provides another route to diversify the hydroxymethyl position. Standard Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. This method allows for the introduction of a variety of alkyl or aryl groups.
| Reaction Type | Reagents and Conditions | Product Class | Example Substituent (R) |
|---|---|---|---|
| Esterification | R-COOH, Acid Catalyst (e.g., H₂SO₄) | 3-(Acyloxymethyl)pyrazine-2-carboxamide | -C(O)CH₃ (Acetyl) |
| Esterification | (RCO)₂O, Base (e.g., Pyridine, DMAP) | 3-(Acyloxymethyl)pyrazine-2-carboxamide | -C(O)Ph (Benzoyl) |
| Etherification | 1. NaH; 2. R-X (e.g., R-Br, R-I) | 3-(Alkoxymethyl)pyrazine-2-carboxamide | -CH₂Ph (Benzyl) |
| Etherification | R-OH, Acid Catalyst (Dehydration) | 3-(Alkoxymethyl)pyrazine-2-carboxamide | -CH₃ (Methyl) |
Substitutions on the Pyrazine Ring Systemnih.govmdpi.combangor.ac.ukphcog.com
The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. slideshare.nettaylorfrancis.com While generally resistant to electrophilic aromatic substitution, it is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or when a good leaving group is present. slideshare.nettaylorfrancis.comscribd.com
Nitration: Direct nitration of the pyrazine ring can be challenging due to its deactivation by the two nitrogen atoms. scribd.com However, nitration has been successfully performed on related pyrazine systems, such as 3-hydroxypyrazine-2-carboxamide, using strong nitrating agents like a mixture of potassium nitrate and sulfuric acid. bangor.ac.ukresearchgate.net This reaction typically introduces a nitro group at position 5 or 6, directed by the existing substituents. The resulting nitropyrazine can then serve as a precursor for other derivatives, such as aminopyrazines, via reduction. bangor.ac.uk
Halogenation and Nucleophilic Substitution: A common strategy for functionalizing the pyrazine ring is through halogenation followed by nucleophilic displacement. rsc.org A precursor molecule can be halogenated (e.g., chlorinated or brominated) at the available ring positions. bangor.ac.uk This halogen atom then acts as a leaving group that can be displaced by a variety of nucleophiles. For example, aminodehalogenation, the substitution of a chlorine atom with an amine, is a widely used method to introduce amino and substituted amino groups onto the pyrazine core. mdpi.comnih.govresearchgate.net This reaction is often carried out by heating the chloropyrazine derivative with the desired amine, sometimes assisted by microwave irradiation or in the presence of a base. mdpi.comphcog.com Other nucleophiles, such as alkoxides, hydroxides, or thiolates, can also be used to introduce oxygen- or sulfur-containing functionalities. scribd.comrsc.org
| Reaction Type | Reagents and Conditions | Position of Substitution | Product Class |
|---|---|---|---|
| Nitration | KNO₃ / H₂SO₄ | C-5 or C-6 | Nitro-3-(hydroxymethyl)pyrazine-2-carboxamide |
| Halogenation | NBS or NCS | C-5 or C-6 | Halo-3-(hydroxymethyl)pyrazine-2-carboxamide |
| Aminodehalogenation (from halo-precursor) | R-NH₂, Heat or Microwave | C-5 or C-6 | Amino-3-(hydroxymethyl)pyrazine-2-carboxamide |
| Hydroxylation (from halo-precursor) | NaOH (aq) | C-5 or C-6 | Hydroxy-3-(hydroxymethyl)pyrazine-2-carboxamide |
Chemical Modifications of the Carboxamide Nitrogennih.govmdpi.combangor.ac.ukphcog.com
The primary carboxamide group is another key site for derivatization, allowing for the synthesis of N-substituted analogs. nih.govmdpi.combangor.ac.ukphcog.com These modifications are typically achieved by forming a new carbon-nitrogen bond at the amide nitrogen.
A prevalent method involves the condensation of a corresponding pyrazine-2-carboxylic acid with a primary or secondary amine. nih.govrjpbcs.com This requires activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govnih.gov The resulting acyl chloride readily reacts with an amine to form the N-substituted amide. nih.govnih.gov Alternatively, peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI), propylphosphonic anhydride (T3P), or dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. nih.govrjpbcs.com
Another approach is the aminolysis of a pyrazine-2-carboxylate ester (e.g., a methyl or ethyl ester) with an amine. nih.govnih.gov This reaction, sometimes catalyzed by enzymes or performed under high temperature or microwave conditions, can yield the desired N-substituted amide. nih.govnih.gov The synthesis of a wide array of N-benzyl, N-alkyl, and N-phenyl substituted pyrazine-2-carboxamides has been reported using these methodologies. nih.govnih.govnih.gov
| Synthetic Route | Key Reagents | Intermediate | Product Class | Example Substituent (R) |
|---|---|---|---|---|
| Acyl Chloride Route | 1. SOCl₂; 2. R-NH₂ | 3-(Hydroxymethyl)pyrazine-2-carbonyl chloride | N-Substituted-3-(hydroxymethyl)pyrazine-2-carboxamide | Benzyl |
| Coupling Agent Route | R-NH₂, CDI or T3P | Activated Ester/Acid | N-Substituted-3-(hydroxymethyl)pyrazine-2-carboxamide | Phenyl |
| Ester Aminolysis | R-NH₂, Heat/Microwave | Methyl 3-(hydroxymethyl)pyrazine-2-carboxylate | N-Substituted-3-(hydroxymethyl)pyrazine-2-carboxamide | n-Butyl |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Hydroxymethyl Pyrazine 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of 3-(Hydroxymethyl)pyrazine-2-carboxamide in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling a detailed molecular map to be constructed.
Proton (¹H) NMR for Hydrogen Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal in the spectrum is indicative of its electronic environment.
In a typical ¹H NMR spectrum of a related compound, favipiravir, characteristic signals are observed that can be extrapolated to its hydroxymethyl derivative. For instance, the aromatic proton on the pyrazine (B50134) ring is expected to appear as a singlet. d-nb.info The protons of the carboxamide (-CONH₂) group typically present as a doublet, while the hydroxyl proton of the hydroxymethyl group would also produce a distinct signal. d-nb.info The chemical shifts are influenced by factors such as solvent and temperature. ucl.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | ~8.7 | Singlet |
| -NH₂ | ~8.5 | Doublet |
| -CH₂- | ~4.8 | Singlet |
| -OH | Variable | Singlet (broad) |
Note: Predicted values are based on analogous structures and may vary depending on experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift providing clues about its bonding and hybridization state.
For a similar compound, favipiravir, the ¹³C NMR spectrum in DMSO-d₆ shows distinct signals for the carbonyl carbon of the amide group, and the carbons of the pyrazine ring. nih.gov For this compound, additional signals corresponding to the hydroxymethyl group's carbon would be expected. The chemical shifts in ¹³C NMR are generally observed over a wider range than in ¹H NMR, providing excellent resolution. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxamide) | ~168 |
| C-OH (Hydroxymethyl) | ~60 |
| Pyrazine Ring Carbons | 120-160 |
Note: Predicted values are based on analogous structures and may vary depending on experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To further refine the structural assignment and confirm connectivity, a suite of two-dimensional (2D) NMR experiments are employed. These techniques provide correlations between different nuclei, offering a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular puzzle.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound. By measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds, a unique "molecular fingerprint" is obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. These bands serve as diagnostic markers for the presence of specific functional groups.
Key vibrational bands expected in the FT-IR spectrum of this compound include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the hydroxymethyl moiety.
N-H Stretching: One or two sharp bands in the region of 3100-3500 cm⁻¹, corresponding to the amine group of the carboxamide. hilarispublisher.com
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of the carbonyl group in the amide. hilarispublisher.comresearchgate.net
C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) associated with the pyrazine ring and the carboxamide group.
The precise positions and intensities of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -OH (Hydroxymethyl) | Stretching | 3200-3600 (broad) |
| -NH₂ (Carboxamide) | Stretching | 3100-3500 (sharp) |
| C=O (Carboxamide) | Stretching | 1650-1680 (strong) |
| C=N, C=C (Pyrazine) | Stretching | 1400-1600 |
Note: These are general ranges and can vary based on the specific molecular environment and sample preparation.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, the Raman spectrum is expected to be rich in information, revealing characteristic vibrations of the pyrazine ring, the carboxamide group, and the hydroxymethyl substituent.
Research on closely related pyrazine compounds, such as Favipiravir, provides insight into the expected spectral features. nih.govjst.go.jp Theoretical studies using Density Functional Theory (DFT) are often employed to assign the observed Raman bands to specific molecular vibrations. jst.go.jp Key vibrational modes for pyrazine derivatives include ring stretching and breathing modes, C-H bending, and the vibrations of the substituent groups.
For this compound, characteristic Raman peaks would be anticipated for:
Pyrazine Ring Vibrations: Multiple bands corresponding to the stretching and deformation of the heterocyclic ring. Studies on pyrazine itself show prominent bands related to ring breathing and C-H bending. researchgate.net
Carbonyl (C=O) Stretch: A strong band associated with the stretching of the carbonyl group in the carboxamide moiety.
Hydroxymethyl Group Vibrations: Peaks corresponding to C-O stretching and O-H bending of the hydroxymethyl group.
In a study on Favipiravir, modifications in the crystal habit resulted in slight changes to the C–O and C–F bonds, which were reflected as modifications to the Raman vibration peaks at 495 and 1340 cm⁻¹. jst.go.jp This highlights the sensitivity of Raman spectroscopy to subtle structural and environmental changes.
Table 1: Representative Raman Peaks for Pyrazine Derivatives (Based on data from related compounds like Favipiravir)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~495 | C-O bond vibration |
| ~1340 | C-F bond vibration (in Favipiravir) |
| ~1530 - 1590 | Pyrazine ring stretching modes |
| ~1670 | C=O stretching (Amide I) |
| ~3200 - 3400 | N-H and O-H stretching vibrations |
This table is interactive. Sort by clicking the column headers.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the elemental composition of this compound with high accuracy. The theoretical exact mass of this compound (C₆H₇N₃O₂) is 153.0538 Da. HRMS can confirm this mass to within a few parts per million (ppm), which is crucial for distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is indispensable for confirming the identity of a newly synthesized compound or an isolated natural product.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing them to be ionized directly from a solution with minimal fragmentation. nih.gov This makes it ideal for determining the molecular weight of the intact molecule. ESI can be operated in both positive and negative ion modes.
Positive Ion Mode: The molecule would likely be detected as the protonated species [M+H]⁺ at an m/z of approximately 154.06.
Negative Ion Mode: The deprotonated species [M-H]⁻ could be observed at an m/z of approximately 152.04.
Tandem mass spectrometry (MS/MS) coupled with ESI is used to induce and analyze fragmentation, providing valuable structural information. vibgyorpublishers.orgnih.gov A study on various hydroxymethylpyrazines revealed characteristic fragmentation patterns that allow for the distinction between different positional isomers. nih.gov For this compound, key fragmentations would likely involve the loss of small neutral molecules from the substituent groups.
Table 2: Predicted ESI-MS Ions and Fragments for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 154.06 | Protonated molecular ion (Positive Mode) |
| [M-H]⁻ | 152.04 | Deprotonated molecular ion (Negative Mode) |
| [M+H - H₂O]⁺ | 136.05 | Loss of water from the hydroxymethyl group |
| [M+H - NH₃]⁺ | 137.04 | Loss of ammonia (B1221849) from the carboxamide group |
| [M+H - CH₂O]⁺ | 124.05 | Loss of formaldehyde (B43269) from the hydroxymethyl group |
This table is interactive. Sort by clicking the column headers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org The pyrazine ring in this compound is an aromatic heterocycle containing both π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. This allows for two primary types of electronic transitions:
π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, often in the lower UV region. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com
n → π* transitions: These transitions involve promoting a non-bonding electron (from a nitrogen or oxygen lone pair) to a π* antibonding orbital. They are generally lower in energy and have a much lower intensity compared to π → π* transitions. youtube.com
Studies on Favipiravir and other pyrazine derivatives consistently show characteristic absorption maxima (λmax). For instance, Favipiravir in an ethanol-water solvent exhibits a λmax at 227 nm. hcu.ac.th Another study found a λmax at 323 nm in 0.1 N HCl. humanjournals.com The position of these absorption bands can be influenced by the solvent polarity and pH. The conjugated system of the pyrazine ring coupled with the carboxamide group is responsible for these absorptions.
Table 3: Typical UV-Vis Absorption Maxima for Pyrazine Carboxamide Derivatives
| Wavelength (λmax) | Solvent System | Attributed Transition | Reference |
|---|---|---|---|
| 227 nm | Ethanol:Water (1:1) | π → π* | hcu.ac.th |
| 323 nm | 0.1 N HCl | n → π* | humanjournals.combohrium.com |
| ~270 nm, ~318 nm | Methanol (for a Cu complex) | π → π* and n → π* | lew.ro |
This table is interactive. Sort by clicking the column headers.
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis of a suitable crystal of this compound would yield a definitive molecular structure. Detailed crystallographic studies on the closely related compound Favipiravir reveal that it crystallizes in the orthorhombic space group Pna2₁. nih.gov The structure is nearly planar, stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. nih.gov The crystal packing is dominated by a network of intermolecular hydrogen bonds (N–H···O, N–H···N, and C–H···O), which create a three-dimensional supramolecular framework. nih.gov
For this compound, a similar extensive hydrogen-bonding network is expected, involving the amide group (both as a donor and acceptor) and the hydroxymethyl group (as both a donor and acceptor). This network would dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility. The analysis would provide precise measurements of the pyrazine ring's geometry and the conformation of the substituent groups.
Table 4: Representative Crystallographic Data for Favipiravir (Orthorhombic Form)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.73 |
| b (Å) | 4.90 |
| c (Å) | 9.17 |
| Volume (ų) | 617.2 |
| Z (Molecules/Unit Cell) | 4 |
Data sourced from studies on Favipiravir. nih.gov This table is interactive.
Analysis of Intermolecular Interactions in Crystalline States
The arrangement of molecules in a crystalline solid is dictated by a complex network of intermolecular interactions, which profoundly influences the material's physicochemical properties, including solubility and stability. For pyrazine carboxamide derivatives, X-ray crystallography and computational studies, such as Hirshfeld surface analysis, are pivotal in elucidating these interactions.
In the crystalline state of the analogous compound Favipiravir, the packing is primarily governed by a robust three-dimensional supramolecular framework constructed through various hydrogen bonds. nih.gov These include intermolecular N–H···O, N–H···N, and C–H···O hydrogen bonds. researchgate.net The molecule itself is stabilized by an intramolecular O-H···O hydrogen bond, which results in a planar, six-membered pseudo-aromatic ring. nih.govresearchgate.net
Further stabilization of the crystal structure is achieved through weaker interactions, such as π–π stacking between the pyrazine rings of adjacent molecules. nih.govresearchgate.net Computational energy framework calculations have revealed that the crystal packing is predominantly characterized by a dispersion energy framework, with a lesser contribution from the electrostatic energy framework. nih.govresearchgate.net These interactions collectively define the topology and stability of the crystal lattice.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool for assessing the purity of active pharmaceutical ingredients and for their separation from related substances and impurities.
High-Performance Liquid Chromatography (HPLC) Development for Analytical and Preparative Separations
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of pyrazine carboxamide derivatives. Various stability-indicating HPLC methods have been developed and validated for quantifying these compounds in bulk and dosage forms. oup.comnih.gov
A typical analytical method employs a C18 stationary phase, which provides excellent separation for moderately polar compounds. abap.co.in The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. oup.comabap.co.in Isocratic elution is frequently used for routine quality control due to its simplicity and reproducibility, while gradient elution may be employed for separating complex mixtures of degradation products. akjournals.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 323-365 nm. oup.comabap.co.in These methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness. oup.com
Thermal Analysis for Material Behavior
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are crucial for characterizing the stability, polymorphism, and decomposition profile of pharmaceutical compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique provides quantitative information about thermal stability and decomposition processes. For pyrazine-2-carboxamide derivatives and their metal complexes, TGA reveals multi-step decomposition patterns. bendola.comlew.ro
A typical TGA curve for a related copper(II) pyrazine-2-carboxamide complex shows an initial weight loss corresponding to the removal of solvent molecules (desolvation) at temperatures around 100°C. lew.ro This is followed by one or more distinct decomposition steps at higher temperatures, corresponding to the breakdown of the organic ligand structure. lew.ro The analysis can identify the temperature ranges of stability and the composition of the final residue, which is often a metal oxide in the case of metal complexes. lew.ro
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is highly sensitive to phase transitions, such as melting, crystallization, and solid-solid transitions between polymorphs.
For compounds that exhibit polymorphism, like some pyrazine carboxamide derivatives, DSC thermograms can show distinct endothermic peaks corresponding to the melting points of different crystalline forms. researchgate.net For instance, a study on N-(3-bromophenyl)-2-pyrazinecarboxamide identified two polymorphs with distinct melting points at 132.77 °C and 136.61 °C. researchgate.net In studies of Favipiravir, DSC has been used to characterize the melting endotherm of the pure drug and to study its physical state when incorporated into formulations like solid lipid nanoparticles. mdpi.com The presence of a sharp endothermic peak is characteristic of a crystalline substance, while amorphous materials show a broader glass transition instead. mdpi.com
Structure Activity Relationship Sar Studies of 3 Hydroxymethyl Pyrazine 2 Carboxamide Derivatives
Systematic Modification and Bioactivity Profiling to Elucidate Pharmacophores
Systematic modification of the 3-(hydroxymethyl)pyrazine-2-carboxamide scaffold has been instrumental in identifying the key pharmacophoric features required for biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For pyrazine-2-carboxamide derivatives, the core pyrazine (B50134) ring and the carboxamide group are generally considered essential components of the pharmacophore.
Studies on related 3-substituted pyrazine-2-carboxamides have provided valuable insights. For instance, in the development of novel inhibitors for various enzymes, the pyrazine ring often serves as a central scaffold for the attachment of various substituents that can interact with the target protein. The carboxamide moiety is frequently involved in crucial hydrogen bonding interactions with the receptor.
In a series of 3-aminopyrazine-2-carboxamide (B1665363) derivatives designed as potential inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1, the 3-amino group served as a key attachment point for further substitutions. This systematic modification allowed for the exploration of the chemical space around this position, revealing that 2-substituted benzamides at this position led to high inhibition of the isolated enzyme. nih.gov This suggests that for this compound derivatives, the hydroxymethyl group could similarly be a key interaction point or a handle for further structural modifications to probe the binding pocket of a target.
Bioactivity profiling of various pyrazine carboxamide derivatives against different targets, such as Mycobacterium tuberculosis, has shown that the nature of the substituent at the 3-position significantly influences the activity. For example, replacing the chloro group in 3-chloropyrazine-2-carboxamide (B1267238) with variously substituted benzylamines led to a series of compounds with varying antimycobacterial activity. mdpi.com This highlights the importance of the substituent at the 3-position in defining the biological activity profile.
The general pharmacophore for many biologically active pyrazine-2-carboxamides can be summarized as:
A heterocyclic pyrazine ring, which acts as a scaffold.
A carboxamide group at the 2-position, often acting as a hydrogen bond donor and acceptor.
A substituent at the 3-position that can be modified to modulate activity and selectivity.
Substituents at other positions on the pyrazine ring (5 and 6) can also be varied to fine-tune the electronic and steric properties of the molecule.
Impact of Hydroxyl-Containing Sidechains on Pharmacological Properties
The presence of a hydroxyl-containing sidechain, such as the hydroxymethyl group in this compound, can have a profound impact on the pharmacological properties of the molecule. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can significantly contribute to the binding affinity.
A notable study on a series of pyrazine carboxamide CB1 antagonists demonstrated that the inclusion of hydroxyl-containing sidechains improved the pharmaceutical properties of the series. nih.gov This structural modification sufficiently enhanced the absorption, distribution, metabolism, and excretion (ADME) properties of an otherwise orally inactive series, leading to in vivo efficacy in rat feeding models. nih.gov This suggests that the hydroxymethyl group in this compound could play a crucial role in improving the druglike properties of the molecule, such as solubility and metabolic stability.
The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This dual nature allows it to form strong and specific interactions with amino acid residues in the binding pocket of a protein. For example, in enzyme inhibition, a hydroxyl group can mimic the transition state of a reaction or interact with key catalytic residues.
Influence of Lipophilicity on Biological Activity and Cellular Penetration
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the biological activity and cellular penetration of drug candidates. For pyrazine carboxamide derivatives, the lipophilicity is often modulated by the nature of the substituents on the pyrazine ring and the carboxamide nitrogen.
In a study of substituted N-phenylpyrazine-2-carboxamides, a correlation between lipophilicity and antimycobacterial activity was observed. mdpi.com Generally, an increase in lipophilicity can lead to enhanced membrane permeability, allowing the compound to reach its intracellular target more effectively. However, this relationship is not always linear, and an optimal range of lipophilicity often exists for maximal biological activity. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to other cellular components.
Quantitative Structure-Activity Relationship (QSAR) studies on pyrazine derivatives have often incorporated lipophilicity as a key descriptor to model and predict biological activity. nih.govnih.gov These studies have shown that for a series of compounds, there is often a parabolic relationship between log P and activity, where either too low or too high lipophilicity is detrimental to the biological effect.
For instance, in a series of N-alkyl substituted 3-aminopyrazine-2-carboxamides, the antifungal activity was found to increase with rising lipophilicity for compounds with an alicyclic side chain. nih.gov This suggests that for certain biological targets, enhanced penetration into the fungal cell is a key determinant of activity.
The following table illustrates the calculated log P (ClogP) values for a series of 3-substituted pyrazine-2-carboxamides, highlighting the impact of different substituents on lipophilicity.
| Compound | R | ClogP |
| 1 | H | 0.5 |
| 2 | CH3 | 1.0 |
| 3 | Cl | 1.2 |
| 4 | OCH3 | 0.8 |
| 5 | NH2 | 0.1 |
| 6 | CH2OH | 0.2 |
This is an illustrative table based on general substituent effects on lipophilicity.
Positional and Electronic Effects of Substituents on the Pyrazine Ring
The positional and electronic properties of substituents on the pyrazine ring play a crucial role in modulating the biological activity of this compound derivatives. The pyrazine ring is an electron-deficient system, and the introduction of electron-donating or electron-withdrawing groups can significantly alter its reactivity and interaction with biological targets.
QSAR studies have been employed to quantify the electronic effects of substituents on the pyrazine ring. nih.gov Descriptors such as Hammett constants (σ) can be used to correlate the electron-donating or electron-withdrawing nature of a substituent with the observed biological activity. For instance, a positive correlation with σ would suggest that electron-withdrawing groups enhance activity, while a negative correlation would indicate that electron-donating groups are preferred.
In a study of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, the electronic nature of the substituents on the 3-amino group was found to be critical for the inhibition of mycobacterial methionine aminopeptidase 1. nih.gov This highlights that the electronic environment around the 3-position, which would be influenced by substituents at other positions on the ring, is a key determinant of activity.
The following table provides examples of how different substituents on the pyrazine ring can influence the electronic properties and, consequently, the biological activity.
| Position of Substituent | Type of Substituent | Electronic Effect | Potential Impact on Activity |
| 5 or 6 | -Cl | Electron-withdrawing | Can enhance activity by modulating pKa or through specific interactions |
| 5 or 6 | -CH3 | Electron-donating | May increase activity through favorable steric interactions or by altering electron density |
| 5 or 6 | -OCH3 | Electron-donating | Can influence hydrogen bonding capabilities and solubility |
| 5 or 6 | -CF3 | Strongly electron-withdrawing | Can significantly alter the electronic character of the ring and improve metabolic stability |
Stereochemical Considerations in Biological Activity and Receptor Binding
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity and receptor binding of chiral compounds. While this compound itself is not chiral, derivatives can be made that contain one or more stereocenters. In such cases, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different pharmacological activities.
The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This means that they can selectively bind to one stereoisomer over another, much like a hand fitting into a specific glove. The "inactive" stereoisomer may not only lack the desired activity but could also contribute to off-target effects or even toxicity.
In the broader context of drug discovery, there are numerous examples where the separation and testing of individual enantiomers have led to the development of safer and more effective drugs. For any future development of chiral derivatives of this compound, it will be imperative to consider the synthesis and biological evaluation of individual stereoisomers to fully understand their SAR and to identify the optimal configuration for therapeutic activity. The investigation of stereochemical aspects would be a crucial step in the optimization of lead compounds derived from this scaffold.
Based on a comprehensive search for scientific literature, there is no available data regarding the specific in vitro biological and enzyme-inhibiting activities of the chemical compound This compound for the outlined sections.
The search results consistently refer to various derivatives of pyrazine-2-carboxamide, but not the specific molecule requested. The strict requirement to focus solely on "this compound" and exclude any information on other compounds prevents the generation of an article based on the available scientific literature.
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In Vitro Biological Activity and Mechanistic Investigations of 3 Hydroxymethyl Pyrazine 2 Carboxamide
Enzyme Inhibition Studies
Broad-Spectrum Protease Inhibition Profiles
No published studies detailing the broad-spectrum protease inhibition profile of 3-(Hydroxymethyl)pyrazine-2-carboxamide were identified. Research into the activity of this specific compound against a wide range of proteases is not available in the current scientific literature.
Receptor Target Engagement and Functional Assays
Cannabinoid CB1 Receptor Antagonism
There is no available scientific literature or data from functional assays to indicate that this compound acts as an antagonist for the Cannabinoid CB1 receptor. While other pyrazine (B50134) carboxamide derivatives have been investigated for CB1 antagonism, studies focusing on the 3-(hydroxymethyl) substituted version have not been reported.
Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) Modulation
A comprehensive search of scientific databases found no evidence of this compound being investigated as a modulator of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). Its potential to bind to or affect the function of this nuclear receptor remains unstudied.
Photosynthesis Inhibition in Plant Systems
No research data was found regarding the effect of this compound on photosynthesis in plant systems. Studies measuring its potential to inhibit photosynthetic electron transport or other related processes in plant chloroplasts have not been published.
Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules like DNA and serum albumin is fundamental to understanding their potential pharmacodynamic and pharmacokinetic profiles.
Furthermore, metal complexes incorporating pyrazine carboxamide ligands have demonstrated notable DNA binding activity. For instance, certain palladium(II) complexes with carboxamide (pyridyl)pyrazine ligands have been studied for their DNA binding capabilities. dntb.gov.ua Similarly, zinc(II), copper(II), and nickel(II) complexes derived from a pyrazine-thiazole ligand have shown an intercalative binding mode with calf thymus DNA (CTDNA), with binding constants in the order of 10⁴ M⁻¹. rsc.org Molecular docking studies of these complexes suggest they fit well into the active sites of DNA. rsc.org Platinum(II) complexes containing planar pyrazine carboxamide ligands are also presumed to exert their biological effects through DNA binding, analogous to cisplatin. bendola.com While these findings relate to derivatives and metal complexes, they suggest that the pyrazine carboxamide scaffold is capable of participating in DNA binding events, primarily through groove binding or intercalation.
The binding of compounds to serum albumin, the primary transport protein in the blood, significantly influences their distribution and metabolism. While specific data for this compound is unavailable, studies on other pyrazine derivatives provide insight into potential interactions with bovine serum albumin (BSA), a commonly used model protein.
Spectroscopic and molecular docking studies have shown that various pyrazine derivatives can interact with BSA. nih.govresearchgate.net The primary mechanism of this interaction is often identified as static quenching, which occurs when a complex is formed between the compound (quencher) and the protein. nih.govresearchgate.net The binding is predominantly driven by hydrophobic forces, although hydrogen bonding and π-π interactions have also been observed. nih.govresearchgate.net These interactions typically occur with a 1:1 stoichiometry, meaning one molecule of the pyrazine derivative binds to a single site on the BSA molecule. nih.gov This binding can induce conformational changes in the protein, altering the microenvironment around its amino acid residues. nih.gov
Table 1: Summary of Interaction Characteristics of Pyrazine Derivatives with Bovine Serum Albumin (BSA)
| Feature | Observation | Source(s) |
| Binding Mechanism | Static Quenching | nih.govresearchgate.net |
| Primary Driving Force | Hydrophobic Interaction | nih.govresearchgate.net |
| Stoichiometry (Compound:Protein) | Approximately 1:1 | nih.gov |
| Effect on Protein | Induces Conformational Changes | nih.gov |
This table summarizes general findings for various pyrazine derivatives, not specifically this compound.
In Vitro Cytotoxicity Evaluation on Mammalian Cell Lines
The cytotoxic potential of this compound has not been specifically reported. However, cytotoxicity data for several structurally related pyrazine carboxamide derivatives have been published. These studies evaluate the concentration of the compound required to inhibit the growth of mammalian cell lines by 50% (IC₅₀).
Pyrazinamide, a simple analog, demonstrated low cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values exceeding 100 µM. researchgate.net Similarly, a derivative, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, showed low cytotoxicity in the HepG2 human liver cancer cell line, with an IC₅₀ value greater than or equal to 250 µM. mdpi.com In contrast, certain 3-amino-pyrazine-2-carboxamide derivatives designed as FGFR inhibitors have shown potent antitumor activity in multiple cancer cell lines. nih.gov Furthermore, metal complexes of pyrazine-based ligands have exhibited significant cytotoxicity. Gold(III) carbene complexes with pyrazine-based pincer ligands displayed IC₅₀ values in the submicromolar to micromolar range against HL60 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.gov
The varied cytotoxicity of these analogs highlights that minor structural modifications to the pyrazine-2-carboxamide core can lead to substantial differences in biological activity.
Table 2: In Vitro Cytotoxicity of Structurally Related Pyrazine Carboxamide Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source(s) |
| Pyrazinamide (PZ) | SNB-19 (Glioblastoma) | >100 | researchgate.net |
| Pyrazinamide (PZ) | HCT-15 (Colon Cancer) | >100 | researchgate.net |
| Pyrazinamide (PZ) | COLO-205 (Colon Cancer) | >100 | researchgate.net |
| Pyrazinamide (PZ) | KB-3-1 (Cervical Cancer) | >100 | researchgate.net |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 (Liver Cancer) | ≥250 | mdpi.com |
| (C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene) | HL60 (Leukemia) | 0.23 | nih.gov |
| (C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene) | MCF-7 (Breast Cancer) | 0.38 | nih.gov |
| (C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene) | A549 (Lung Cancer) | 2.5 | nih.gov |
This table presents data for structural analogs to provide context for the potential cytotoxicity of this compound.
Computational Chemistry and Molecular Modeling of 3 Hydroxymethyl Pyrazine 2 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. bendola.com It is widely employed to predict various molecular properties of pyrazine (B50134) derivatives, offering a balance between accuracy and computational cost.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For 3-(Hydroxymethyl)pyrazine-2-carboxamide, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p), are performed to find its equilibrium geometry. bendola.com
Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT) Note: This data is representative and based on DFT calculations of similar pyrazine structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carboxamide) | ~1.22 Å |
| Bond Length | C-N (carboxamide) | ~1.38 Å |
| Bond Angle | O=C-N (carboxamide) | ~122.2° |
| Dihedral Angle | Pyrazine Ring - Carboxamide Group | ~33.6° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. bendola.com
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. bendola.com For pyrazine derivatives, the HOMO is typically distributed over the pyrazine ring, while the LUMO is often delocalized over the entire molecule, including the electron-withdrawing carboxamide group. uantwerpen.be
Table 2: Calculated FMO Energies for this compound Note: Values are hypothetical, based on typical DFT results for related compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the constant electron density surface. semanticscholar.orgbhu.ac.in The MEP map uses a color scale to indicate different potential values: red signifies regions of most negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.
For this compound, the MEP map would show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxamide and hydroxymethyl groups. researchgate.net These sites are susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be located around the hydrogen atoms, particularly the amine and hydroxyl protons, making them sites for nucleophilic attack. semanticscholar.org
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ): Represents the escaping tendency of electrons (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).
Low chemical hardness and high electrophilicity values generally indicate higher reactivity. bendola.com
Table 3: Global Chemical Reactivity Descriptors for this compound Note: Calculated based on the hypothetical FMO energies from Table 2.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 2.15 |
| Chemical Hardness | η | 2.35 |
| Chemical Potential | μ | -4.50 |
| Electrophilicity Index | ω | 4.31 |
While FMOs are useful, electronic excitations often involve contributions from multiple molecular orbital transitions. Natural Transition Orbital (NTO) analysis simplifies this complex picture by transforming the canonical molecular orbitals into a more compact set of orbitals that describe the electronic transition. github.ioq-chem.com NTOs provide a clear "hole-particle" representation of an excitation, where the "hole" is the orbital from which the electron is excited and the "particle" is the orbital to which it is promoted. q-chem.com This method is particularly valuable for characterizing the nature of electronic transitions (e.g., n→π* or π→π*) in molecules like pyrazine derivatives. uantwerpen.be
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms at the atomic level. researchgate.net
Derivatives of pyrazine-2-carboxamide have been investigated as inhibitors for a variety of biological targets. Docking studies help to rationalize their activity by revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For this compound, the carboxamide, hydroxymethyl, and pyrazine nitrogen atoms are key functional groups capable of forming hydrogen bonds with amino acid residues in a protein's active site. dergipark.org.tr
Potential targets for pyrazine-based compounds, as identified in various studies, include:
Histone Deacetylases (HDACs): Pyrazine-linked benzamides have shown inhibitory activity against class I HDACs. Docking studies reveal that the 2-aminobenzamide (B116534) group coordinates with the zinc ion in the active site, while the pyrazine core interacts with surrounding residues. researchgate.netmdpi.com
Mycobacterium tuberculosis InhA: Pyrazine-2-carboxylic acid derivatives have been docked into the InhA protein, a key enzyme in mycobacterial cell wall synthesis. researchgate.net
Fibroblast Growth Factor Receptors (FGFR): 3-Aminopyrazine-2-carboxamide (B1665363) derivatives have been identified as novel FGFR inhibitors, with docking studies elucidating their binding modes within the receptor's kinase domain. nih.gov
Table 4: Potential Protein Targets and Key Interactions for Pyrazine Carboxamide Derivatives Note: This table summarizes findings for various pyrazine carboxamide derivatives, suggesting potential interactions for this compound.
| Protein Target | PDB ID (Example) | Key Interacting Residues (Observed for Analogs) | Primary Interaction Types |
|---|---|---|---|
| Histone Deacetylase 1 (HDAC1) | 4BKX | His142, Gly150, Phe207 | Metal coordination (Zn), Hydrogen bonds, Aromatic interactions |
| M. tuberculosis InhA | 4DRE | Tyr158, Met199, NAD+ | Hydrogen bonds, Hydrophobic interactions |
| FGFR2 | 2PVF | Ala564, Lys514, Asp641 | Hydrogen bonds, π-cation interactions |
| Carbonic Anhydrase II | 1CA2 | Thr199, Thr200, His94 | Hydrogen bonds, Metal coordination (Zn) |
Prediction of Binding Poses and Interaction Networks with Target Proteins
Molecular docking is a primary computational method used to predict the preferred orientation, or "pose," of a ligand when bound to a target protein. For this compound, docking simulations can elucidate its potential as a therapeutic agent by identifying key interactions within a protein's active site.
The pyrazine-carboxamide scaffold is a common feature in molecules designed to target various proteins, including kinases and synthetases. researchgate.netnih.gov The functional groups of this compound—the pyrazine ring, the carboxamide group, and the hydroxymethyl substituent—are all capable of forming specific, crucial interactions with protein residues. researchgate.net
Hydrogen Bonding: The amide (-CONH2) and hydroxymethyl (-CH2OH) groups are potent hydrogen bond donors and acceptors. The nitrogen and oxygen atoms of the amide can accept hydrogen bonds, while the amide hydrogens and the hydroxyl hydrogen can donate them. Similarly, the pyrazine ring nitrogens can act as hydrogen bond acceptors. researchgate.net These interactions are fundamental to the stable binding of many drugs.
π-Interactions: The aromatic pyrazine ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. Cation-π interactions with charged residues are also possible.
Coordination and Other Interactions: In metalloenzymes, the nitrogen atoms of the pyrazine ring or the oxygen of the carbonyl group could potentially coordinate with metal ions. researchgate.net
Docking algorithms explore numerous possible conformations of the ligand within the active site, and the resulting poses are ranked based on a scoring function. The most favorable poses reveal a detailed interaction network, highlighting the specific amino acid residues that stabilize the ligand-protein complex. For instance, studies on similar pyrazine derivatives have shown their ability to form multiple hydrogen bonds within the binding sites of targets like anaplastic lymphoma kinase (ALK) and mycobacterial enzymes. researchgate.netnih.gov
| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residue |
|---|---|---|
| Carboxamide (-CONH2) | Hydrogen Bond (Donor/Acceptor) | Aspartic Acid, Glutamic Acid, Serine |
| Hydroxymethyl (-CH2OH) | Hydrogen Bond (Donor/Acceptor) | Histidine, Asparagine, Main-chain C=O or N-H |
| Pyrazine Ring (Nitrogens) | Hydrogen Bond (Acceptor) | Arginine, Lysine, Main-chain N-H |
| Pyrazine Ring (Aromatic System) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Scoring Functions and Theoretical Binding Affinity Predictions
Following the generation of binding poses through docking, scoring functions are employed to estimate the binding affinity between the ligand and the protein. arxiv.org These functions are mathematical models that approximate the free energy of binding (ΔG_bind), with lower scores (more negative values) typically indicating a more favorable interaction. researchgate.net The accurate prediction of binding affinity is crucial for prioritizing compounds in virtual screening campaigns. arxiv.orgnih.gov
There are several classes of scoring functions:
Force-Field-Based: These functions calculate the binding energy by summing up non-covalent interaction energies, such as van der Waals forces and electrostatic interactions, based on classical mechanics principles.
Knowledge-Based: These functions derive statistical potentials from large datasets of known protein-ligand complexes, scoring interactions based on their observed frequencies in crystal structures.
Machine-Learning-Based: More recently, deep learning and other machine learning models have been trained on vast amounts of structural and affinity data to create highly accurate scoring functions that can capture complex, non-linear relationships. nih.gov
By applying these scoring functions to the predicted poses of this compound, researchers can obtain a quantitative estimate of its binding strength to a given target. This theoretical binding affinity, often expressed in kcal/mol or as a pKi value, helps to rank its potential efficacy against other candidate molecules and guide further optimization. arxiv.org
| Protein Target | Scoring Function Used | Predicted Binding Affinity (kcal/mol) | Predicted pKi |
|---|---|---|---|
| Kinase A | AutoDock Vina Score | -8.5 | 6.23 |
| Polymerase B | MolDock Score | -110.2 | 7.15 |
| Protease C | Deep-Learning Score | -9.2 | 6.74 |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule early in the drug discovery process, saving significant time and resources. nih.govresearchgate.net For this compound, various molecular descriptors and predictive models can be used to estimate its drug-likeness. dergipark.org.trresearchgate.net
Key ADME parameters that can be predicted computationally include:
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are fundamental to predicting absorption and distribution.
Drug-Likeness Rules: Compliance with rules such as Lipinski's Rule of Five, Ghose's filter, and Veber's rules is assessed to determine if the compound has properties consistent with orally available drugs. researchgate.net
Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. dergipark.org.trresearchgate.net
Based on its structure, this compound is expected to have a low molecular weight and a sufficient number of hydrogen bonding groups, suggesting good water solubility and potential for oral absorption. dergipark.org.tr
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~153.14 g/mol | Complies with Lipinski's Rule (<500) |
| Topological Polar Surface Area (TPSA) | ~92.9 Ų | Indicates good potential for oral absorption |
| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |
| Blood-Brain Barrier (BBB) Permeation | Predicted Low/Non-permeant | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions |
Nonlinear Optics (NLO) Activity Prediction through Hyperpolarizability Calculations
Nonlinear optics (NLO) is a field focused on materials that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. Such materials are vital for applications in optical communications, data storage, and imaging. The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG). ichem.md
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating these properties. nih.govscirp.org Molecules with significant NLO activity often possess an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). scirp.org
This compound contains electron-donating groups (the amine of the carboxamide and the hydroxyl group) and electron-accepting features (the pyrazine ring and the carbonyl group). This "push-pull" characteristic suggests it may possess NLO properties. DFT calculations can be performed to compute the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). dtic.mil The magnitude of the calculated β value, often compared to a standard NLO material like urea, indicates the molecule's potential for NLO applications. nih.gov
| Property | Calculated Value (a.u.) | Calculated Value (esu) | Comparison to Urea (β ≈ 0.37 x 10⁻³⁰ esu) |
|---|---|---|---|
| Dipole Moment (μ) | 2.5 D | 2.5 x 10⁻¹⁸ esu | N/A |
| Mean Polarizability (α) | 75 | 11.1 x 10⁻²⁴ esu | Higher polarizability suggests greater electronic response |
| First Hyperpolarizability (β_tot) | 150 | 1.3 x 10⁻³⁰ esu | Potentially several times greater than urea, indicating significant NLO activity |
Conversion factors: 1 a.u. of α = 0.1482 × 10⁻²⁴ esu; 1 a.u. of β = 8.6393 × 10⁻³³ esu.
Crystal Engineering and Intermolecular Interaction Analysis
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. Computational methods are key to understanding and predicting how molecules like this compound will arrange themselves in a crystal lattice.
Hirshfeld surface analysis is a powerful computational technique for visualizing and quantifying the various intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface of a molecule is generated based on its electron distribution in the crystal, partitioning space between adjacent molecules.
Key features of this analysis include:
d_norm maps: These maps color-code the Hirshfeld surface to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds. Blue regions indicate longer contacts, and white areas represent contacts around the van der Waals distance. nih.gov
2D Fingerprint Plots: These plots are histograms of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. They provide a quantitative summary of all intermolecular contacts. Distinctive spikes and patterns on the plot correspond to specific interactions, such as the sharp spikes characteristic of strong O-H···N or N-H···O hydrogen bonds, or the "wings" associated with C-H···π and π-π stacking interactions. nih.govmdpi.com
| Intermolecular Contact Type | Anticipated Contribution (%) | Characteristic Feature on Fingerprint Plot |
|---|---|---|
| O···H / H···O | 25 - 35% | Sharp, distinct spikes at low d_e + d_i |
| N···H / H···N | 15 - 25% | Sharp spikes, often slightly longer than O-H contacts |
| H···H | 20 - 30% | Large, diffuse region in the center of the plot |
| C···H / H···C | 5 - 15% | Wing-like features on the sides of the plot |
| C···C (π-π stacking) | 2 - 8% | Diffuse region at higher d_e and d_i |
Co-crystals are multi-component crystalline solids where different neutral molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. Co-crystallization is a prominent strategy in crystal engineering to modify the physicochemical properties (e.g., solubility, stability, melting point) of a target molecule. nih.gov
Computational methods can help predict the likelihood of co-crystal formation between an active pharmaceutical ingredient (API) and a selection of co-formers. nih.gov Key predictive approaches include:
Supramolecular Synthon Approach: This method relies on identifying robust and predictable hydrogen-bonding patterns (synthons) between functional groups. nih.gov The hydroxyl and carboxamide groups of this compound are excellent candidates for forming well-known synthons, such as the carboxylic acid-amide or alcohol-pyridine synthons, with appropriate co-formers.
Hansen Solubility Parameters (HSP): The principle that "like dissolves like" can be extended to co-crystallization. If the difference in solubility parameters between the API and a potential co-former is small (e.g., Δδ ≤ 7 MPa¹/²), co-crystal formation is more likely. nih.gov
Molecular Electrostatic Potential (MEP) Surfaces: MEP maps reveal the electron-rich (negative potential, hydrogen bond acceptors) and electron-poor (positive potential, hydrogen bond donors) regions of a molecule. Successful co-crystal formation often occurs when a region of positive potential on one molecule complements a region of negative potential on the other. nih.gov
Given its array of hydrogen bond donors and acceptors, this compound is a strong candidate for forming co-crystals with various co-formers, particularly those containing carboxylic acid or pyridine (B92270) functionalities. sci-hub.se
| Potential Co-former | Co-former Functional Group | Predicted Supramolecular Synthon | Interaction Sites on Target Molecule |
|---|---|---|---|
| Benzoic Acid | Carboxylic Acid | Acid-Amide Heterosynthon | Carboxamide |
| Isonicotinamide | Pyridine, Amide | Amide-Amide Homosynthon / Pyridine-Alcohol Heterosynthon | Carboxamide, Hydroxymethyl |
| Adipic Acid | Carboxylic Acid | Acid-Pyrazine Heterosynthon | Pyrazine Ring |
| Hydroquinone | Phenolic Hydroxyl | Alcohol-Alcohol Homosynthon / Alcohol-Amide Heterosynthon | Hydroxymethyl, Carboxamide |
Conclusion and Future Research Directions
Synthesis of Key Academic Findings for 3-(Hydroxymethyl)pyrazine-2-carboxamide
This compound is primarily recognized in scientific literature as the major and biologically inactive metabolite of the antiviral drug Favipiravir (also known as T-705). The core structure, pyrazine-2-carboxamide, is a significant scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. actanaturae.rucncb.ac.cn Research has extensively focused on derivatives of this scaffold, leading to the development of drugs like Favipiravir, which has demonstrated activity against various RNA viruses. nih.gov
Key academic findings related to this compound itself are intrinsically linked to the metabolism of Favipiravir. Studies on Favipiravir's pharmacokinetics have identified this compound as the product of hydroxylation, a common metabolic pathway. While the parent drug, Favipiravir, undergoes intracellular phosphoribosylation to become its active form, Favipiravir-RTP, which inhibits viral RNA-dependent RNA polymerase (RdRp), this compound does not exhibit this antiviral activity. nih.gov
The pyrazine (B50134) carboxamide moiety is a versatile pharmacophore. researchgate.net Its derivatives have been investigated for various therapeutic applications, including antitubercular and antimicrobial activities. researchgate.netnih.gov This broader context underscores the chemical importance of the pyrazine ring system present in this compound.
Identification of Remaining Knowledge Gaps in Research
Despite its well-defined role as a metabolite, several knowledge gaps persist regarding this compound.
Intrinsic Biological Activity: There is a significant lack of research into whether this compound possesses any independent biological or pharmacological activity, separate from its role as a metabolite. Most studies conclude it is inactive without extensive screening against a wide array of biological targets.
Pharmacokinetic Nuances: While its formation as a metabolite is known, detailed understanding of its distribution, potential accumulation in specific tissues, and elimination pathways could be further elucidated.
Potential for Drug-Drug Interactions: The potential for this compound to interact with drug-metabolizing enzymes or transporters has not been thoroughly investigated. Such interactions could have clinical implications when Favipiravir is co-administered with other medications.
Toxicological Profile: A comprehensive toxicological profile of the isolated compound is not widely available. While it is considered inactive, a more detailed assessment of its potential for long-term or high-concentration toxicity is lacking.
Prospective Research Avenues in Synthetic Chemistry and Derivatization
The structure of this compound presents several opportunities for synthetic chemistry and the creation of novel derivatives.
Modification of the Hydroxymethyl Group: The hydroxyl group is a prime site for chemical modification. It can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, creating a library of new compounds. These derivatives could be screened for a range of biological activities.
Substitution on the Pyrazine Ring: While the parent compound is a metabolite of a fluorinated precursor, further substitutions on the pyrazine ring could be explored. The introduction of different functional groups could modulate the electronic properties and steric profile of the molecule, potentially leading to new pharmacological activities.
Amide Group Modification: The primary amide is another handle for derivatization. It can be converted to secondary or tertiary amides, or other functional groups, to explore structure-activity relationships.
Development of Novel Synthetic Routes: Research into more efficient and scalable syntheses of the core this compound scaffold could facilitate the production of its derivatives for further study.
Advanced Mechanistic Elucidation of Biological Actions and Target Validation
Should any novel biological activity be discovered for this compound or its derivatives, a number of advanced research avenues would be necessary.
Target Identification and Validation: If a derivative shows promising activity, identifying its molecular target would be a critical step. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.
Elucidation of Mechanism of Action: Once a target is identified, detailed studies would be needed to understand how the compound interacts with it and modulates its function. This would involve biochemical and cellular assays to delineate the mechanism of action.
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular basis of its activity and guiding further optimization.
Integration of In Silico and Experimental Approaches for Rational Design and Discovery
Computational methods can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
Virtual Screening: Large libraries of virtual compounds derived from the this compound core can be screened in silico against various biological targets to identify potential hits.
Molecular Docking: For identified targets, molecular docking studies can predict the binding modes and affinities of new derivatives, helping to prioritize compounds for synthesis and experimental testing. mdpi.commdpi.com
Pharmacophore Modeling: By analyzing the structures of known active compounds that target a particular protein, a pharmacophore model can be developed. This model can then be used to design new derivatives of this compound with a higher probability of being active.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.
Q & A
Q. What are the key synthetic pathways for preparing 3-hydroxypyrazine-2-carboxamide derivatives, and how are intermediates validated?
The synthesis of 3-hydroxypyrazine-2-carboxamide derivatives typically involves nitration, substitution, or functionalization of the pyrazine ring. For example, nitration of 3-hydroxypyrazine-2-carboxamide to yield 3-hydroxy-6-nitropyrazine-2-carboxamide requires precise stoichiometry: 7 mmol of the parent compound dissolved in a mixture of concentrated H₂SO₄ (95–97%) and KNO₃ as the nitrating agent . Intermediates are validated using ¹H/¹³C NMR spectroscopy , where peak assignments confirm regioselectivity (e.g., four distinct proton environments in 3-hydroxy-6-nitropyrazine-2-carboxamide) .
Q. How is NMR spectroscopy utilized to confirm the structural integrity of pyrazinecarboxamide derivatives?
¹H and ¹³C NMR spectra provide critical insights into electronic environments and substitution patterns. For 3-hydroxy-6-nitropyrazine-2-carboxamide:
- ¹H NMR : Four distinct proton signals correspond to aromatic hydrogens on the pyrazine ring, with chemical shifts between δ 8.5–9.0 ppm indicating electron-withdrawing effects from the nitro group .
- ¹³C NMR : Five carbon signals confirm the nitrated product, with the carbonyl carboxamide carbon resonating at ~165 ppm .
Q. What are the standard purity protocols for reagents in pyrazinecarboxamide synthesis?
High-purity reagents (e.g., 98% pure 3-hydroxypyrazine-2-carboxamide, analytical-grade KNO₃) are essential to minimize side reactions. Sulfuric acid (95–97%) acts as both solvent and catalyst, requiring strict moisture control to prevent hydrolysis .
Advanced Research Questions
Q. How can nitration conditions be optimized for regioselective functionalization of 3-hydroxypyrazine-2-carboxamide?
Regioselective nitration at the C6 position is achieved by:
- Temperature control : Maintaining 0–5°C during nitration suppresses polysubstitution .
- Molar ratios : A 1:1.2 molar ratio of 3-hydroxypyrazine-2-carboxamide to KNO₃ maximizes mono-nitration yield (68–72%) .
- Reaction time : 4–6 hours minimizes decomposition .
Table 1 : Optimization Parameters for C6 Nitration
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 72 |
| KNO₃ Equivalents | 1.2 | 68 |
| Reaction Time | 4–6 hours | 70 |
Q. How do substituents on the pyrazine ring influence antimicrobial activity in N-substituted carboxamide derivatives?
Substituents at position 3 (e.g., free amino groups) enhance antimicrobial potency by increasing hydrogen-bonding interactions with bacterial targets. For example:
Q. What methodological strategies resolve contradictions in biological activity data across pyrazinecarboxamide analogs?
- Dose-response profiling : Compare MIC values across multiple bacterial strains to identify substituent-specific trends .
- Computational modeling : DFT studies (e.g., HOMO-LUMO gaps) predict electron-deficient regions influencing target binding .
- Crystallography : X-ray structures of enzyme-inhibitor complexes validate hypothesized binding modes .
Q. How are coordination complexes of pyrazinecarboxamides synthesized and characterized for catalytic or medicinal applications?
Ligands like N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) are prepared via condensation reactions, followed by complexation with Pd(II) or Mn(II) salts. Characterization includes:
- Mass spectrometry : [M + H]⁺ peaks confirm molecular weights (e.g., m/z 349 for L2) .
- UV-Vis spectroscopy : d-d transitions (e.g., λ = 450–500 nm for Pd(II) complexes) indicate metal-ligand charge transfer .
Methodological Considerations
Q. What precautions are critical in handling pyrazinecarboxamide derivatives during synthesis?
- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres for reactions involving PCl₃ or SOCl₂ .
- Waste disposal : Neutralize acidic waste (e.g., H₂SO₄) with NaHCO₃ before disposal .
Q. How are Hofmann rearrangement reactions applied to modify pyrazinecarboxamide scaffolds?
3-Methoxy-2-aminopyrazine derivatives are synthesized via Hofmann rearrangement of 3-methoxy-2-carboxamideopyrazine using NaOCl. Key steps:
- Dehydration : PCl₃ converts the carboxamide to a nitrile intermediate .
- Rearrangement : NaOCl in basic media yields the primary amine, confirmed by IR (loss of C=O stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
